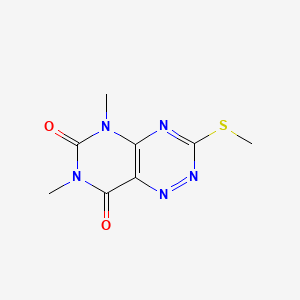
Pyrimido(4,5-e)-1,2,4-triazine-6,8(5H,7H)-dione, 5,7-dimethyl-3-(methylthio)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 5,7-dimethyl-3-(methylthio)pyrimido(4,5-e)-1,2,4-triazine-6,8(5H,7H)-dione involves several steps. One common method includes the reaction of 2,4-diamino-6-methylpyrimidine with carbon disulfide and methyl iodide under basic conditions to form the intermediate compound. This intermediate is then cyclized using hydrazine hydrate to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Analyse Chemischer Reaktionen
5,7-dimethyl-3-(methylthio)pyrimido(4,5-e)-1,2,4-triazine-6,8(5H,7H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield the corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, leading to the formation of various substituted products.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and acetonitrile, as well as catalysts such as palladium on carbon or platinum oxide. Major products formed from these reactions include sulfoxides, sulfones, thiols, and amines.
Wissenschaftliche Forschungsanwendungen
5,7-dimethyl-3-(methylthio)pyrimido(4,5-e)-1,2,4-triazine-6,8(5H,7H)-dione has a wide range of scientific research applications:
Chemistry: This compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It has been studied for its potential as an inhibitor of certain enzymes and as a probe for studying biological pathways.
Medicine: Research has explored its potential as an anticancer agent, with studies showing its ability to inhibit the growth of certain cancer cell lines.
Industry: This compound is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 5,7-dimethyl-3-(methylthio)pyrimido(4,5-e)-1,2,4-triazine-6,8(5H,7H)-dione involves its interaction with specific molecular targets. It is known to bind to DNA, intercalating between base pairs and disrupting the normal function of the DNA molecule. This can lead to the inhibition of DNA replication and transcription, ultimately resulting in cell death. Additionally, this compound may inhibit certain enzymes involved in cellular processes, further contributing to its biological effects.
Vergleich Mit ähnlichen Verbindungen
5,7-dimethyl-3-(methylthio)pyrimido(4,5-e)-1,2,4-triazine-6,8(5H,7H)-dione can be compared with other similar compounds, such as:
Ellipticine: Both compounds exhibit DNA-binding properties and have been studied for their anticancer potential. 5,7-dimethyl-3-(methylthio)pyrimido(4,5-e)-1,2,4-triazine-6,8(5H,7H)-dione has a unique structure that may offer different binding affinities and specificities.
Paclitaxel: While paclitaxel stabilizes microtubules and prevents their depolymerization, 5,7-dimethyl-3-(methylthio)pyrimido(4,5-e)-1,2,4-triazine-6,8(5H,7H)-dione primarily interacts with DNA. This highlights the uniqueness of each compound’s mechanism of action.
Other similar compounds include various pyrimidine and triazine derivatives, each with distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
7271-94-5 |
|---|---|
Molekularformel |
C8H9N5O2S |
Molekulargewicht |
239.26 g/mol |
IUPAC-Name |
5,7-dimethyl-3-methylsulfanylpyrimido[4,5-e][1,2,4]triazine-6,8-dione |
InChI |
InChI=1S/C8H9N5O2S/c1-12-5-4(6(14)13(2)8(12)15)10-11-7(9-5)16-3/h1-3H3 |
InChI-Schlüssel |
UOBNSKFAKGYAQS-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=C(C(=O)N(C1=O)C)N=NC(=N2)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















